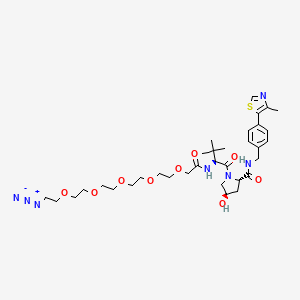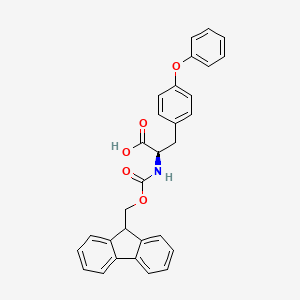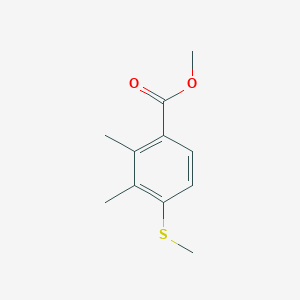
(S,R,S)-AHPC-acetamido-O-PEG4-C2-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,R,S)-AHPC-acetamido-O-PEG4-C2-azide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry and functional groups, which make it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-acetamido-O-PEG4-C2-azide typically involves multiple steps, including the formation of the AHPC core, the attachment of the acetamido group, and the incorporation of the PEG4 linker and azide group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce waste and improve the overall yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S,R,S)-AHPC-acetamido-O-PEG4-C2-azide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The azide group can participate in substitution reactions, forming new bonds with other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
(S,R,S)-AHPC-acetamido-O-PEG4-C2-azide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in bioconjugation techniques to label proteins and other biomolecules.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (S,R,S)-AHPC-acetamido-O-PEG4-C2-azide involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful for bioconjugation and drug delivery applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (R,S,R)-AHPC-acetamido-O-PEG4-C2-azide
- (S,S,R)-AHPC-acetamido-O-PEG4-C2-azide
- (R,R,S)-AHPC-acetamido-O-PEG4-C2-azide
Uniqueness
(S,R,S)-AHPC-acetamido-O-PEG4-C2-azide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for applications that require precise control over molecular interactions.
Eigenschaften
Molekularformel |
C34H51N7O9S |
|---|---|
Molekulargewicht |
733.9 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H51N7O9S/c1-24-30(51-23-37-24)26-7-5-25(6-8-26)20-36-32(44)28-19-27(42)21-41(28)33(45)31(34(2,3)4)39-29(43)22-50-18-17-49-16-15-48-14-13-47-12-11-46-10-9-38-40-35/h5-8,23,27-28,31,42H,9-22H2,1-4H3,(H,36,44)(H,39,43)/t27-,28+,31-/m1/s1 |
InChI-Schlüssel |
IICFWWPVRCNEOK-CKIYMEHHSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-])O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(7-Chloro-3-ethyl-4-oxo-2-quinazolinyl)propyl]-3-(3-chlorophenyl)-1-propylurea](/img/structure/B14024456.png)
![4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14024463.png)
![(1S,3S,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B14024469.png)
![8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14024483.png)
![O2-tert-butyl O4-methyl (1S,4R,5S)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14024493.png)


![2-(4-Acetylphenoxy)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14024502.png)


![(2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14024510.png)


